Cas no 104208-69-7 (1,3-dihydroxy-1-phenylpropan-2-one)

1,3-dihydroxy-1-phenylpropan-2-one structure
104208-69-7 structure
Product Name:1,3-dihydroxy-1-phenylpropan-2-one
CAS No:104208-69-7
MF:C9H10O3
MW:166.173902988434
CID:1142074
PubChem ID:13493555
Update Time:2025-04-20

1,3-dihydroxy-1-phenylpropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,3-dihydroxy-1-phenylpropan-2-one
    • ACMC-20m70e
    • CTK0D8142
    • AGN-PC-00MSLD
    • 2-Propanone, 1,3-dihydroxy-1-phenyl-
    • 1,3-dihydroxy-1-phenyl-2-propanone
    • 1,3-dihydroxy-1-phenyl-acetone
    • SureCN5318746
    • 1,3-Dihydroxy-1-phenyl-aceton
    • ACMC-20m70e; CTK0D8142; AGN-PC-00MSLD; 2-Propanone, 1,3-dihydroxy-1-phenyl-; 1,3-dihydroxy-1-phenyl-2-propanone; 1,3-dihydroxy-1-phenyl-acetone; SureCN5318746; 1,3-Dihydroxy-1-phenyl-aceton;
    • 104208-69-7
    • DTXSID40542151
    • SCHEMBL5318746
    • Inchi: 1S/C9H10O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,9-10,12H,6H2
    • InChI Key: TWEAOVXYLNFDMZ-UHFFFAOYSA-N
    • SMILES: OC(C(CO)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 166.062994177g/mol
  • Monoisotopic Mass: 166.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 57.5Ų
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